molecular formula C7H6O3 B158028 Salicylic acid-carboxy-14C CAS No. 1882-49-1

Salicylic acid-carboxy-14C

Cat. No.: B158028
CAS No.: 1882-49-1
M. Wt: 140.11 g/mol
InChI Key: YGSDEFSMJLZEOE-WGGUOBTBSA-N
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Description

Salicylic acid-carboxy-14C, also known as 2-Hydroxybenzoic-carboxy-14C acid, is a radiolabeled form of salicylic acid. It is primarily used in scientific research to trace and study the metabolic pathways and biochemical processes involving salicylic acid. The compound has a molecular formula of C7H6O3 and a molecular weight of 138.12 g/mol .

Scientific Research Applications

Salicylic acid-carboxy-14C has a wide range of applications in scientific research:

Mechanism of Action

Salicylic acid, from which Salicylic acid-carboxy-14C is derived, is used to treat various skin conditions such as acne, psoriasis, calluses, corns, keratosis pilaris, and warts . It acts as a signaling molecule that triggers various physiological and morphological responses in plants .

Safety and Hazards

When handling Salicylic acid-carboxy-14C, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . In high concentrations, salicylic acid is capable of causing moderate chemical burns .

Future Directions

Research on salicylic acid and its derivatives like Salicylic acid-carboxy-14C is ongoing. Current research focuses on uncovering the mechanisms by which salicylic acid confers abiotic stress tolerance in horticultural crops . Harnessing the power of salicylic acid and its signaling pathways can help develop more effective stress management techniques and optimize crop performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of salicylic acid-carboxy-14C typically involves the carboxylation of phenol using carbon dioxide labeled with carbon-14. This process is known as the Kolbe-Schmitt reaction. The reaction conditions include:

    Reactants: Phenol and carbon dioxide labeled with carbon-14.

    Catalyst: Sodium hydroxide.

    Temperature: 125-130°C.

    Pressure: 5-7 atmospheres.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Salicylic acid-carboxy-14C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce 2,5-dihydroxybenzoic acid.

    Reduction: Reduction reactions can convert it to salicylaldehyde.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

Comparison with Similar Compounds

  • Acetylsalicylic Acid (Aspirin)
  • Methyl Salicylate
  • Benzoic Acid
  • 2,5-Dihydroxybenzoic Acid
  • Salicylaldehyde

Salicylic acid-carboxy-14C stands out due to its radiolabeled carbon-14, making it a valuable tool for tracing and studying biochemical processes.

Properties

IUPAC Name

2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDEFSMJLZEOE-WGGUOBTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[14C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicylic acid-carboxy-14C
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Salicylic acid-carboxy-14C
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Salicylic acid-carboxy-14C
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Salicylic acid-carboxy-14C
Reactant of Route 5
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Reactant of Route 6
Salicylic acid-carboxy-14C

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